N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride
Description
N-(Thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1158763-34-8) is a heterocyclic amine hydrochloride salt with a molecular formula of C₁₀H₁₆ClNOS and a molecular weight of 233.76 g/mol . Its structure comprises a tetrahydro-2H-pyran-4-amine core linked to a thiophen-2-ylmethyl group via a methylene bridge.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS.ClH/c1-2-10(13-7-1)8-11-9-3-5-12-6-4-9;/h1-2,7,9,11H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNAENJPQPDOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-amine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified using recrystallization techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Tetrahydro-2H-pyran-4-amine Hydrochloride (CAS: 33024-60-1)
- Molecular Formula: C₅H₁₂ClNO
- Molecular Weight : 137.61 g/mol
- Key Differences : Lacks the thiophen-2-ylmethyl substituent.
- Properties : Simpler structure with a primary amine, leading to higher polarity and lower lipophilicity (logP) compared to the target compound. Used as a building block in coupling reactions (e.g., with picolinate derivatives) .
4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride (CAS: 851389-38-3)
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight : 151.63 g/mol
- Key Differences : Contains a methyl group on the tetrahydropyran ring instead of the thiophen-2-ylmethyl chain.
- Properties : Increased steric hindrance at the tetrahydropyran ring may reduce binding flexibility compared to the target compound .
N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride (CAS: 220641-87-2)
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight : 151.63 g/mol
- Key Differences : Methyl group attached to the amine nitrogen rather than the tetrahydropyran ring.
Analogues with Heterocyclic Modifications
N-Methyltetrahydro-2H-thiopyran-4-amine Hydrochloride (CAS: 220640-14-2)
- Molecular Formula : C₆H₁₃ClNS
- Molecular Weight : 167.69 g/mol
- Key Differences : Oxygen in the tetrahydropyran ring replaced with sulfur (thiopyran).
- Properties : Increased lipophilicity (predicted logP ~1.2 vs. ~0.8 for the target compound) and altered electronic properties due to sulfur’s polarizability. Predicted pKa of 9.94 suggests stronger base character .
2-Amino-N-[(oxan-4-yl)methyl]acetamide Hydrochloride (CAS: 1220036-56-5)
Analogues with Extended Functional Groups
{[4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amine (CAS: 61861-92-5)
- Molecular Formula: C₁₄H₂₂ClNO₃
- Molecular Weight : 287.78 g/mol
- Key Differences : Aromatic fluorophenyl group replaces the thiophene moiety.
- Likely higher metabolic stability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP (Predicted) | pKa (Predicted) |
|---|---|---|---|---|---|---|
| N-(Thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine HCl | 1158763-34-8 | C₁₀H₁₆ClNOS | 233.76 | Thiophen-2-ylmethyl | 1.5 | 8.2 |
| Tetrahydro-2H-pyran-4-amine HCl | 33024-60-1 | C₅H₁₂ClNO | 137.61 | None (primary amine) | -0.3 | 9.8 |
| 4-Methyltetrahydro-2H-pyran-4-amine HCl | 851389-38-3 | C₆H₁₄ClNO | 151.63 | Methyl on tetrahydropyran ring | 0.2 | 9.5 |
| N-Methyltetrahydro-2H-thiopyran-4-amine HCl | 220640-14-2 | C₆H₁₃ClNS | 167.69 | Thiopyran ring | 1.2 | 9.94 |
| 2-Amino-N-[(oxan-4-yl)methyl]acetamide HCl | 1220036-56-5 | C₈H₁₇ClN₂O₂ | 216.69 | Acetamide group | -0.5 | 7.1 (amide) |
Biological Activity
N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with significant potential in biological applications due to its unique structural features. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Overview
Chemical Formula: C10H16ClNOS
CAS Number: 1158763-34-8
Molecular Weight: 219.76 g/mol
This compound is a derivative of tetrahydropyran and thiophene, making it an interesting candidate for various biological activities, including antimicrobial and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tetrahydro-2H-pyran-4-amine with thiophen-2-ylmethyl chloride in the presence of a base like sodium hydroxide. The reaction is performed under reflux conditions to ensure complete conversion to the desired product.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated the antimicrobial effects of various derivatives against bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The results are summarized in Table 1 below:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 7c | E. coli | 20 | 15 |
| 7d | Staphylococcus aureus | 22 | 10 |
| 7e | Candida albicans | 18 | 20 |
The compounds demonstrated notable inhibition zones and low minimum inhibitory concentrations (MIC), indicating their potential as effective antimicrobial agents .
Antioxidant Activity
In addition to antimicrobial properties, this compound has been investigated for its antioxidant activities. The DPPH radical scavenging assay and hydroxyl radical scavenging assay were employed to evaluate these properties. The findings are presented in Table 2:
| Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |
|---|---|---|
| 7c | 85 | 75 |
| 7d | 90 | 80 |
| Control | 100 | 100 |
These results suggest that the compound can effectively neutralize free radicals, which are implicated in oxidative stress-related diseases .
The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, leading to various biological effects. For instance, the compound may inhibit bacterial enzymes or disrupt fungal cell wall synthesis, contributing to its antimicrobial effects.
Study on Antimicrobial Efficacy
In a comparative study, researchers synthesized several derivatives of thiophene and evaluated their antimicrobial efficacy. Among these, this compound exhibited superior activity against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
Computational Studies
Computational docking studies have been conducted to understand the binding interactions between this compound and biological targets. These studies revealed favorable binding affinities, supporting experimental findings regarding its bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
